Hydrocodone
Hydrocodone
Hydrocodone is a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. Hydrocodone primarily binds to and activates the mu-opioid receptor in the central nervous system (CNS). This leads to analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6.
Hydrocodone is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Hydrocodone is a semisynthetic, moderately potent, orally available opioid that, in combination with acetaminophen, is widely used for treatment of acute or chronic pain, and in combination with antihistamines or anticholinergics used to treat cough. Hydrocodone by itself has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury, but the combination with acetaminophen has been linked to many cases of acute liver failure due to unintentional overdose with acetaminophen.
Hydrocodone is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Hydrocodone is a semisynthetic, moderately potent, orally available opioid that, in combination with acetaminophen, is widely used for treatment of acute or chronic pain, and in combination with antihistamines or anticholinergics used to treat cough. Hydrocodone by itself has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury, but the combination with acetaminophen has been linked to many cases of acute liver failure due to unintentional overdose with acetaminophen.
Brand Name:
Vulcanchem
CAS No.:
125-29-1
VCID:
VC0530144
InChI:
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1
SMILES:
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4
Molecular Formula:
C18H17NO3
Molecular Weight:
299.4 g/mol
Hydrocodone
CAS No.: 125-29-1
Inhibitors
VCID: VC0530144
Molecular Formula: C18H17NO3
Molecular Weight: 299.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 125-29-1 |
---|---|
Product Name | Hydrocodone |
Molecular Formula | C18H17NO3 |
Molecular Weight | 299.4 g/mol |
IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
Standard InChI | InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1 |
Standard InChIKey | ZOVHBBRCYGMXTR-ROUUACIJSA-N |
Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 |
Impurities | Morphine; 4,5alpha-epoxy-3-methoxy-17-methylmorphinan-6alpha-ol (dihydrocodeine); codeine; 4,5alpha-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one (oxycodone); 7,8-didehydro-4,5alpha-epoxy-3-methoxy-17-methylmorphinan-6-one (codeinone); 7,8-didehydro-4,5alpha-epoxy-3,6alpha-dimethoxy-17-methylmorphinan (methylcodeine); 4,5alpha-epoxy-3,6alpha-dimethoxy-17-methylmorphinan (tetrahydrothebaine); diphenylmethanone (benzophenone); 6,7,8,14-tetrahydro-4,5alpha-epoxy-3,6-dimethoxy-17-methylmorphinan (thebaine); (5alpha)-3,6-dimethoxy-17-methyl-6,7-didehydro-4,5-epoxymorphinan (dihydrothebaine); (5alpha)-3-hydroxy-17-methyl-4,5-epoxymorphinan-6-one (hydromorphone) /hydrocodone hydrogen tartrate 2.5-hydrate/ |
SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |
Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |
Appearance | Solid powder |
Colorform | Prisms from alcohol |
Flash Point | 9.7 °C (49.5 °F) - closed cup |
Melting Point | 198 °C 198°C |
Physical Description | Solid |
Description | Hydrocodone is a semisynthetic hydrogenated codeine derivative and opioid agonist with analgesic and antitussive effects. Hydrocodone primarily binds to and activates the mu-opioid receptor in the central nervous system (CNS). This leads to analgesia, euphoria, respiratory depression, miosis, decreased gastrointestinal motility, cough suppression and physical dependence. Hydrocodone is converted to hydromorphone by the cytochrome P450 enzyme CYP2D6. Hydrocodone is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Hydrocodone is a semisynthetic, moderately potent, orally available opioid that, in combination with acetaminophen, is widely used for treatment of acute or chronic pain, and in combination with antihistamines or anticholinergics used to treat cough. Hydrocodone by itself has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury, but the combination with acetaminophen has been linked to many cases of acute liver failure due to unintentional overdose with acetaminophen. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 34195-34-1 (tartrate (1:1), hydrate (2:5)) |
Shelf Life | Stable under recommended storage conditions. |
Solubility | Soluble in acetone, ethyl acetate, chloroform Soluble in ethanol In water, 2.49X10+2 mg/L at 25 °C (est) 7.97e-01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Hydrocodone; Dihydrocodeinone; Hydrocodon; Hydrocone; Codinovo; Hydroconum; Knoll Brand of Hydrocodone Tartrate; Nourypharma Brand of Hydrocodone Tartrate; Robidone; Robins Brand of Hydrocodone Tartrate; Wyeth Brand of Hydrocodone Tartrate; |
Vapor Pressure | 1.21X10-7 mm Hg at 25 °C (est) |
Reference | 1: Jones CM, Lurie PG, Throckmorton DC. Effect of US Drug Enforcement 2: Slawson D. No Difference Between Oxycodone/Acetaminophen and 3: Haynes A, Kleinschmidt K, Forrester MB, Young A. Trends in analgesic exposures 4: Day L, Kleinschmidt K, Forrester MB, Feng SY. Comparison of Unintentional 5: Ruan X, Bumgarner GW, Labrie-Brown C, Kaye AD. Feasibility and Utility of the 6: Hale ME, Zimmerman TR Jr, Ma Y, Malamut R. Evaluation of Quality of Life, 7: Kapil RP, Cipriano A, Wen W, Yu Lynch S, He E, Colucci SV, Harris SC. 8: Ben-Joseph R, Bell JA, Chitnis A, Kansal A, Holly P, Paramore C, Wild H. 9: McCarthy M. Prescriptions for hydrocodone plummet after US tightens 10: Taber L, Lynch SY, He E, Ripa SR. Long-term safety and effectiveness of 11: Kapil RP, Friedman K, Cipriano A, Michels G, Shet M, Mondal S, Harris SC. 12: Harris SC, Cipriano A, Colucci SV, Kapil RP, Geoffroy P, Hopyan T, 13: Linares OA, Fudin J, Daly AL, Boston RC. Individualized Hydrocodone Therapy 14: Chambers J, Gleason RM, Kirsh KL, Twillman R, Webster L, Berner J, Fudin J, 15: Carroll K, Northrup T, Zare M, Stotts A. Dramatic Reduction in Hydrocodone 16: Nalamachu S, deLeon-Casasola OA, Robinson CY, Galer BS, Gould E, Gammaitoni 17: Bartoli A, Michna E, He E, Wen W. Pain intensity and interference with 18: Devarakonda K, Kostenbader K, Giuliani MJ, Young JL. Single-dose 19: Chang AK, Bijur PE, Holden L, Gallagher EJ. Comparative Analgesic Efficacy of 20: Covvey JR. Recent developments toward the safer use of opioids, with a focus |
PubChem Compound | 5284569 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume